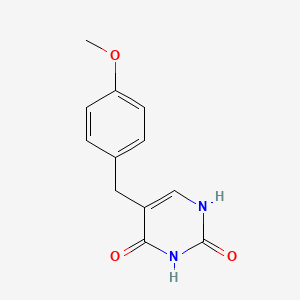
5-(4-methoxybenzyl)-2,4-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxybenzyl)-2,4-pyrimidinediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrimidine derivative that exhibits a range of biochemical and physiological effects.
Scientific Research Applications
5-(4-methoxybenzyl)-2,4-pyrimidinediol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
In agriculture, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been studied for its role in plant growth regulation and stress tolerance. The compound has been shown to enhance plant growth, increase yield, and improve resistance to abiotic stress such as drought and salinity.
In materials science, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been investigated for its potential use in the synthesis of novel materials such as polymers and nanoparticles. The compound has been shown to exhibit excellent properties such as solubility, stability, and biocompatibility, making it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzyl)-2,4-pyrimidinediol is not fully understood, but it is believed to involve multiple pathways. In medicine, the compound has been shown to inhibit various enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to scavenge free radicals and protect cells from oxidative stress.
In agriculture, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been shown to regulate plant growth and stress responses by modulating various signaling pathways and gene expression. The compound has also been shown to enhance nutrient uptake and utilization, leading to improved plant growth and yield.
Biochemical and Physiological Effects
5-(4-methoxybenzyl)-2,4-pyrimidinediol exhibits a range of biochemical and physiological effects depending on the application. In medicine, the compound has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
In agriculture, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been shown to enhance plant growth, increase yield, and improve resistance to abiotic stress such as drought and salinity. The compound has also been shown to improve nutrient uptake and utilization, leading to improved plant growth and yield.
Advantages and Limitations for Lab Experiments
5-(4-methoxybenzyl)-2,4-pyrimidinediol has several advantages for lab experiments, including its ease of synthesis, stability, and solubility. The compound is also relatively non-toxic, making it safe for use in various applications.
However, there are also some limitations to using 5-(4-methoxybenzyl)-2,4-pyrimidinediol in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on 5-(4-methoxybenzyl)-2,4-pyrimidinediol. In medicine, further studies are needed to elucidate the compound's mechanism of action and optimize its use as a therapeutic agent for various diseases. In agriculture, more research is needed to understand the compound's role in plant growth regulation and stress tolerance and to optimize its use for crop improvement.
In materials science, 5-(4-methoxybenzyl)-2,4-pyrimidinediol can be further investigated for its potential use in the synthesis of novel materials such as polymers and nanoparticles. The compound's excellent properties such as solubility, stability, and biocompatibility make it a promising candidate for various applications.
Conclusion
In conclusion, 5-(4-methoxybenzyl)-2,4-pyrimidinediol is a chemical compound that exhibits a range of biochemical and physiological effects and has potential applications in various fields such as medicine, agriculture, and materials science. The compound's ease of synthesis, stability, and solubility make it a promising candidate for various applications. Further research is needed to fully understand the compound's mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of 5-(4-methoxybenzyl)-2,4-pyrimidinediol involves the reaction between 4-methoxybenzylamine and 2,4-pyrimidinedione in the presence of a solvent and a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of the compound can be determined using different analytical methods such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)6-9-7-13-12(16)14-11(9)15/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOZHCYSNCCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzyl)-2,4-pyrimidinediol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)

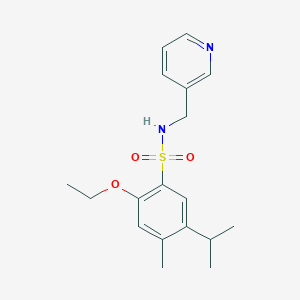
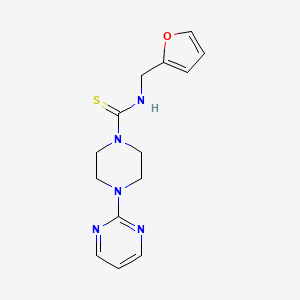
![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
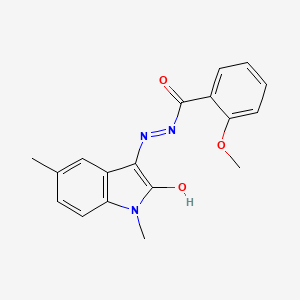

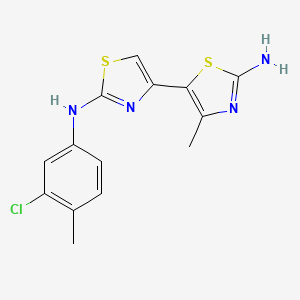
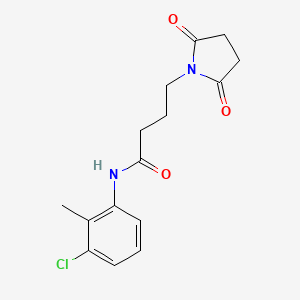
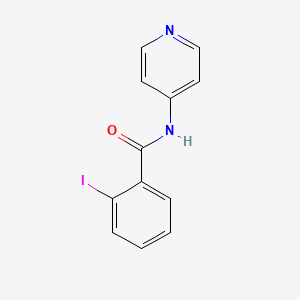
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)
